Comparative PI3Kdelta Cellular Potency: 2- vs. 6-Substituted Pyridine-3-Carboximidamides
The 2-substituted analog, 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide, inhibits PI3Kdelta-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM [1]. In contrast, a structurally distinct analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), exhibits activity against the C1s protease, a completely different target, with an undisclosed IC50 value [2]. The shift in substitution pattern from the 2- to the 6-position on the pyridine ring is associated with a fundamental change in biological target, demonstrating that these compounds cannot be substituted for one another.
| Evidence Dimension | Target engagement and cellular potency |
|---|---|
| Target Compound Data | IC50 = 102 nM for PI3Kdelta in Ri-1 cells |
| Comparator Or Baseline | 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), a 6-substituted analog |
| Quantified Difference | Target shift from PI3Kdelta to C1s protease; no overlapping quantitative data available |
| Conditions | Cellular assay measuring AKT phosphorylation at S473 after 30 min incubation |
Why This Matters
This highlights the importance of precise substitution patterns for achieving desired target engagement, directly impacting the compound's utility in specific research pathways.
- [1] BindingDB. BDBM50394893 / CHEMBL2165502. Affinity Data for 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide. Retrieved from ww.w.bindingdb.org View Source
- [2] Xu, X. et al. (2024). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. The Journal of Immunology, 212, 689-701. View Source
